molecular formula C10H16Cl2N4O B1397032 N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride CAS No. 1354550-83-6

N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride

Cat. No.: B1397032
CAS No.: 1354550-83-6
M. Wt: 279.16 g/mol
InChI Key: BYWBBGXRONGKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N4O and its molecular weight is 279.16 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride, also known as N-pyridin-2-ylpiperazine-1-carboxamide dihydrochloride, is a chemical compound and piperazine derivative . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists . The α2-adrenergic receptor plays a crucial role in the central nervous system by regulating neurotransmitter release .

Mode of Action

The compound interacts with its primary target, the α2-adrenergic receptor, by binding to it. This binding can inhibit the receptor, leading to changes in the cell’s response to neurotransmitters . The exact nature of these changes can vary depending on the specific derivative of the compound and the cellular context.

Biochemical Pathways

The α2-adrenergic receptor is part of the adrenergic signaling pathway, which plays a key role in the body’s response to stress and the regulation of various physiological processes. When the compound binds to the receptor, it can affect the downstream effects of this pathway .

Pharmacokinetics

Some related compounds have been found to exhibit improved potency, adme properties, and in vitro safety profiles . ADME refers to the absorption, distribution, metabolism, and excretion of a compound, all of which can impact its bioavailability and effectiveness.

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on the specific derivative and the cellular context. The inhibition of the α2-adrenergic receptor can lead to changes in neurotransmitter release and the body’s response to stress .

Properties

IUPAC Name

N-pyridin-2-ylpiperazine-1-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O.2ClH/c15-10(14-7-5-11-6-8-14)13-9-3-1-2-4-12-9;;/h1-4,11H,5-8H2,(H,12,13,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWBBGXRONGKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.